4-Amino-5-(phenanthren-9-yl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthrenepentanol,d-amino- is a compound with the molecular formula C19H21NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its applications in organic synthesis, material chemistry, and pharmaceutical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenepentanol,d-amino- typically involves the functionalization of phenanthrene derivatives. One common method is the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various synthetic routes . For example, the O2-mediated transformation of 9-phenanthrenol can lead to the formation of phenanthrenyl ketal and 9-fluorenones .
Industrial Production Methods: Industrial production of 9-Phenanthrenepentanol,d-amino- often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes the regioselective functionalization of phenanthrene derivatives to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenanthrenepentanol,d-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 9-phenanthrenol can lead to the formation of ketal structures .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like O2 and reducing agents for specific transformations. The reaction conditions often involve controlled temperatures and specific catalysts to achieve high yields .
Major Products Formed: The major products formed from these reactions include phenanthrenyl ketal and 9-fluorenones, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
9-Phenanthrenepentanol,d-amino- has a wide range of applications in scientific research. It is used in organic synthesis for the preparation of complex molecules. In material chemistry, it serves as a precursor for the synthesis of advanced materials. In pharmaceutical chemistry, it is explored for its potential therapeutic properties .
Wirkmechanismus
The mechanism of action of 9-Phenanthrenepentanol,d-amino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand to study the binding interactions within the active site of enzymes like CYP (eryF) . This interaction can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 9-Phenanthrenepentanol,d-amino- include 9-aminophenanthrene and other phenanthrene derivatives .
Uniqueness: What sets 9-Phenanthrenepentanol,d-amino- apart is its specific functional groups, which allow for unique regioselective functionalization and diverse applications in various fields of chemistry and biology .
Eigenschaften
CAS-Nummer |
19893-74-4 |
---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
4-amino-5-phenanthren-9-ylpentan-1-ol |
InChI |
InChI=1S/C19H21NO/c20-16(7-5-11-21)13-15-12-14-6-1-2-8-17(14)19-10-4-3-9-18(15)19/h1-4,6,8-10,12,16,21H,5,7,11,13,20H2 |
InChI-Schlüssel |
MEFNLVKYGCLFGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(CCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.